N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Descripción
N-(2-(5-(4-Nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a pyrazolo-pyrimidine derivative characterized by a 4-nitrobenzyl substituent at the 5-position of the pyrimidine ring and a 3-(trifluoromethyl)benzamide group linked via an ethyl chain. This compound’s structural framework is analogous to kinase inhibitors and antimicrobial agents, where the pyrazolo[3,4-d]pyrimidine core is a common pharmacophore for targeting ATP-binding sites .
Propiedades
IUPAC Name |
N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O4/c23-22(24,25)16-3-1-2-15(10-16)20(32)26-8-9-30-19-18(11-28-30)21(33)29(13-27-19)12-14-4-6-17(7-5-14)31(34)35/h1-7,10-11,13H,8-9,12H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBKQDLAQMFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and various functional groups, positions it as a candidate for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.411 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds similar to N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide exhibit various biological activities. These include:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties against various human cell lines.
- Cytotoxic Effects : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core suggest potential cytotoxic effects.
- Antiviral Properties : Certain derivatives have shown effectiveness against viral infections, such as influenza.
Case Studies and Research Findings
-
Anticancer Studies :
- A study focusing on the anticancer effects of related compounds revealed that those containing the pyrazolo[3,4-d]pyrimidine structure exhibited potent inhibition against cancer cell proliferation. For instance, a derivative with similar structural features was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth.
-
Mechanism of Action :
- Interaction studies suggest that the mechanism of action may involve the inhibition of specific kinases involved in cancer cell signaling pathways. This was demonstrated in vitro where the compound effectively reduced phosphorylation levels in treated cells.
-
Comparative Analysis :
- A comparative analysis of structurally similar compounds highlighted the unique aspects of N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Similar pyrazolo[3,4-d]pyrimidine core | Anticancer activity against human cell lines |
| N-(2-(5-(phenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chlorobenzamide | Variation in substituents | Potential cytotoxic effects |
| 5-Amino-N-(2-(5-benzyl)-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide | Amino group instead of nitro | Antiviral properties against influenza |
Comparación Con Compuestos Similares
Key Observations:
Trifluoromethyl vs. Halogen Substitutents : The 3-(trifluoromethyl)benzamide group offers greater steric bulk and lipophilicity than the 4-fluoro or 4-bromo substituents in analogues, which could influence membrane permeability .
Core Modifications : Unlike the chromen-4-one fusion in , the target compound retains a simpler pyrimidine ring, possibly favoring synthetic accessibility but reducing planar aromatic stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
